molecular formula C16H20N6O3S B2436721 Ethyl 4-(2-(pyrimidin-2-ylamino)thiazole-4-carboxamido)piperidine-1-carboxylate CAS No. 1251546-13-0

Ethyl 4-(2-(pyrimidin-2-ylamino)thiazole-4-carboxamido)piperidine-1-carboxylate

Cat. No.: B2436721
CAS No.: 1251546-13-0
M. Wt: 376.44
InChI Key: IXYMPEXCYKDWFT-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(pyrimidin-2-ylamino)thiazole-4-carboxamido)piperidine-1-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-(pyrimidin-2-ylamino)thiazole-4-carboxamido)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Attachment of the Pyrimidine Ring: The pyrimidine ring can be introduced through nucleophilic substitution reactions, where a pyrimidine derivative reacts with the thiazole intermediate.

    Formation of the Piperidine Ring: The piperidine ring is often synthesized through cyclization reactions involving appropriate precursors.

    Final Coupling: The final step involves coupling the piperidine derivative with the thiazole-pyrimidine intermediate under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-(pyrimidin-2-ylamino)thiazole-4-carboxamido)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the thiazole, pyrimidine, and piperidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Ethyl 4-(2-(pyrimidin-2-ylamino)thiazole-4-carboxamido)piperidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure and ability to interact with various biological targets.

    Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular assays.

    Pharmaceutical Development: It serves as a lead compound in the development of new drugs for treating diseases such as cancer, infections, and inflammatory conditions.

    Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-(pyrimidin-2-ylamino)thiazole-4-carboxamido)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(4-methylpyridin-2-ylamino)piperidine-1-carboxylate: Similar in structure but with a different substituent on the pyridine ring.

    2,4-Disubstituted Thiazoles: Compounds with similar thiazole rings but different substituents, exhibiting various biological activities.

Uniqueness

Ethyl 4-(2-(pyrimidin-2-ylamino)thiazole-4-carboxamido)piperidine-1-carboxylate is unique due to its combination of thiazole, pyrimidine, and piperidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific fields.

Properties

IUPAC Name

ethyl 4-[[2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carbonyl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O3S/c1-2-25-16(24)22-8-4-11(5-9-22)19-13(23)12-10-26-15(20-12)21-14-17-6-3-7-18-14/h3,6-7,10-11H,2,4-5,8-9H2,1H3,(H,19,23)(H,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYMPEXCYKDWFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2=CSC(=N2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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